molecular formula C12H11IN2O2S B1321662 N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide CAS No. 209971-43-7

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Cat. No. B1321662
M. Wt: 374.2 g/mol
InChI Key: FSQZWFRWAZIXCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been reported in the literature, with different substituents on the benzene ring and various functional groups attached to the sulfonamide nitrogen. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through a one-pot reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding a high product purity of 93.3% . Similarly, other derivatives such as N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide and 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using experimental techniques and computational methods. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Density Functional Theory (DFT) calculations were employed to investigate the molecular and electronic structures of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, aiding in spectral assignments and providing structural and spectroscopic information . The molecular structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined by single-crystal X-ray determination, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been explored in various chemical reactions. The synthesized compounds have been tested for their antimicrobial activity, with some showing significant activity against both Gram-positive and Gram-negative bacteria . Additionally, the compounds have been evaluated for their potential as carbonic anhydrase inhibitors, with moderate inhibitory activity reported . Molecular docking studies have been conducted to support experimental observations and to predict the binding affinities of these compounds with selected enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been characterized using spectroscopic methods and computational predictions. The antimicrobial activity of these compounds was assessed using the disk well diffusion method, and their cytotoxicity was evaluated against various cancer cell lines . Theoretical methods, such as DFT and Time-Dependent DFT (TD-DFT), were used to calculate the spectroscopic properties and to predict the absorption spectra of these compounds . ADMET properties were calculated using online tools to assess the drug-likeness and potential pharmacokinetic properties of the compounds .

Scientific Research Applications

Catalysis and Transfer Hydrogenation

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives have been explored in the context of catalysis. Research by Ruff et al. (2016) demonstrated the use of related pyridinesulfonamide ligands in transfer hydrogenation processes. They synthesized air-stable complexes that efficiently catalyzed hydrogenation of various substrates in air without needing basic additives or halide abstractors (Ruff, Kirby, Chan, & O'Connor, 2016).

Photophysicochemical Properties

The photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been studied by Öncül et al. (2021, 2022). Their research highlighted the significant photosensitizing abilities of these compounds, particularly for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).

Structural Characterization and Antimicrobial Activity

De-ju (2015) focused on the structural characterization of methylbenzenesulfonamide CCR5 antagonists, which included derivatives of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. These compounds were proposed as potential candidates for drug development (De-ju, 2015). Additionally, Ijuomah et al. (2022) synthesized and evaluated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its significant antimicrobial properties (Ijuomah, Ike, & Obi, 2022).

Metal Coordination

Jacobs, Chan, and O'Connor (2013) reported on N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives as prospective ligands for metal coordination. They explored molecular and supramolecular structures, revealing how different conformations affect hydrogen bonding and π-π stacking (Jacobs, Chan, & O'Connor, 2013).

Electrochemical Synthesis

Dura´n et al. (1997) studied the electrochemical synthesis of copper(II) and nickel(II) complexes with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. These complexes were characterized by X-ray diffraction, showcasing their potential in electrochemical applications (Dura´n, Garci´a-Va´zquez, Romero, Castin˜eiras, Sousa, Garnovskii, & Garnovskii, 1997).

Antimicrobial and Anticancer Activities

Elangovan et al. (2021) synthesized and assessed the antimicrobial and anticancer activities of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives. Their study highlights the compound's efficacy in biomedical applications, particularly in inhibiting microbial growth and cancer cell proliferation (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQZWFRWAZIXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617882
Record name N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

CAS RN

209971-43-7
Record name N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-iodopyridin-2-amine (25.5 g), 4-methylbenzene-1-sulfonyl chloride (23.2 g) and pyridine (250 mL) was stirred at 100° C. overnight. The reaction mixture was poured into water (1.2 L) and stirred. The resulting solid was collected by filtration. The obtained solid was washed with water and diethyl ether and dried in vacuo to give the title compound (37.4 g) as a white solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Toluenesulfonyl chloride (2.00 g, 10.4 mmol) was added to a solution of 5-iodo-2-aminopyridine (2.50 g, 11.4 mmol) in 6 mL of pyridine, and the resultant solution was warmed at 90° C. for 18 h. After cooling to room temperature, the solution was added portionwise to 75 mL of ice-water with stirring. The resultant precipitate was collected, washed with water, and dried in vacuo to afford a pale yellow powder, which was stirred with 20 mL of methanol for several minutes. The solid product was then collected, washed with methanol, and dried in vacuo to provide the title compound as an off-white powder. LC/MS 374.8 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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